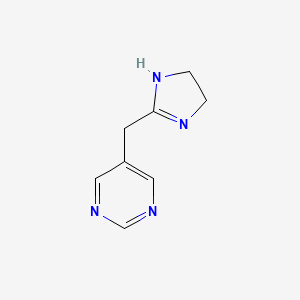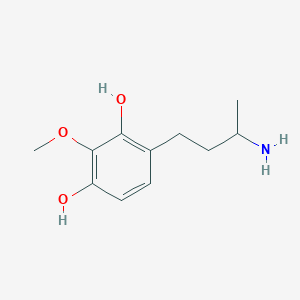
4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an aminobutyl group attached to a methoxybenzene ring, which also contains two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzene-1,3-diol with 3-aminobutylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce amines and alcohols .
Wissenschaftliche Forschungsanwendungen
4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol involves its interaction with specific molecular targets. The aminobutyl group allows the compound to interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Aminobutyl)phenol: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxybenzene-1,3-diol: Lacks the aminobutyl group, affecting its biological activity.
3,4-Dihydroxybenzylamine: Similar structure but different functional groups.
Uniqueness
The presence of both the aminobutyl and methoxy groups in 4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol makes it unique. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
4-(3-aminobutyl)-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c1-7(12)3-4-8-5-6-9(13)11(15-2)10(8)14/h5-7,13-14H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
WBQUYALZWHUJGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=C(C(=C(C=C1)O)OC)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


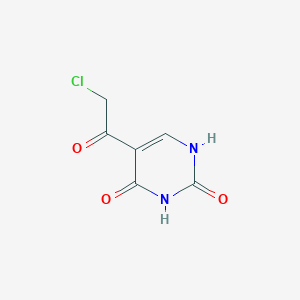
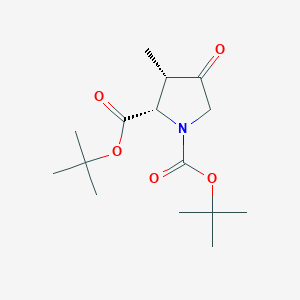
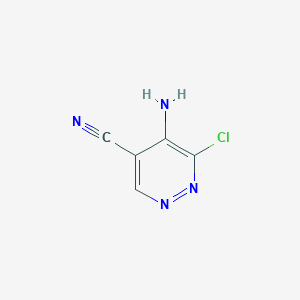
![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
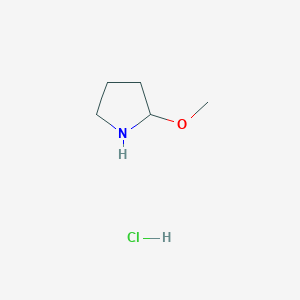
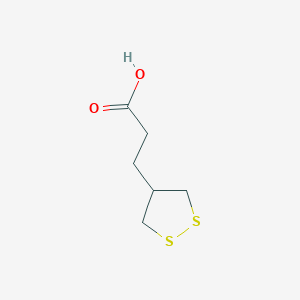
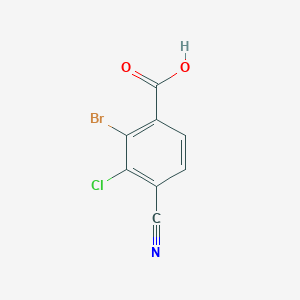

![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)
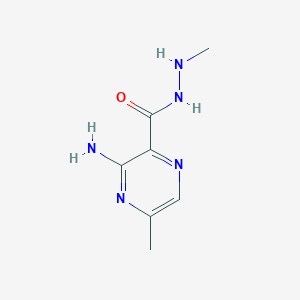

![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)
